![molecular formula C19H20O6 B183495 Cerasidin CAS No. 64200-22-2](/img/structure/B183495.png)
Cerasidin
Overview
Description
Cerasidin is a member of the class of compounds known as 2’-hydroxychalcones. It’s an organic compound containing a chalcone skeleton that carries a hydroxyl group at the 2’-position . Thus, cerasidin is considered to be a flavonoid lipid molecule .
Molecular Structure Analysis
Cerasidin has a molecular formula of C19H20O6 . Its exact mass is calculated to be 344.12599 . The InChiKey for Cerasidin is IAUDUEQNUVKNBT-SOFGYWHQSA-N .Physical And Chemical Properties Analysis
Cerasidin is practically insoluble in water . It has a heavy atom count of 25, 2 aromatic rings, 7 rotatable bonds, a topological polar surface area of 74.22, 1 hydrogen bond donor, and 6 hydrogen bond acceptors . Its logP is 3.32 .Scientific Research Applications
Aerospace and Defense Applications
Cerasidin’s ability to withstand extreme temperatures and harsh conditions makes it ideal for aerospace and defense applications . It can be used in the manufacturing of components that need to withstand the harsh conditions of space or the battlefield .
Biomedical Applications
Bioceramics like Cerasidin find applications in medical innovations, such as implants and dental prosthetics . They are biocompatible, meaning they can interact with biological systems without causing adverse reactions .
Environmental Remediation
Cerasidin can be used in environmental remediation applications . Its structure allows it to absorb and neutralize harmful substances, making it useful in cleaning up polluted environments .
Wastewater Treatment
Finally, Cerasidin can be used in wastewater treatment . It can help remove contaminants from water, making it safer for consumption and reducing the impact of wastewater on the environment .
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-13-7-5-12(17(10-13)24-3)6-8-15(20)19-16(21)9-14(23-2)11-18(19)25-4/h5-11,21H,1-4H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUDUEQNUVKNBT-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554760 | |
Record name | (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cerasidin | |
CAS RN |
64200-22-2 | |
Record name | (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Cerasidin and where is it found?
A1: Cerasidin is a chalcone, a type of natural product, found in the fruits of the Terminalia arjuna tree []. This tree is known for its use in traditional medicine, particularly for heart conditions [].
Q2: Has the structure of Cerasidin been confirmed through chemical synthesis?
A2: Yes, the structure of Cerasidin has been confirmed through synthesis []. During the isolation of Cerasidin from Terminalia arjuna fruits, researchers also synthesized the molecule to verify its structure []. This synthesis provided definitive proof of the compound's structure.
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